5-Amino-6-methylnicotinamide
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Overview
Description
5-Amino-6-methylnicotinamide is a chemical compound with the molecular formula C7H9N3O It is a derivative of nicotinamide, which is a form of vitamin B3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-methylnicotinamide typically involves the condensation of 3,4-diaminotoluene with urea to form 5-methyl benzimidazolone. This intermediate then undergoes nitration with dilute nitric acid to produce 5-nitro-6-methyl benzimidazolone. Finally, the nitro group is reduced to an amino group using a reduction reaction, often employing ferrous powder in an alcohol-water system or hydrogenation with a catalyst such as palladium on carbon .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-6-methylnicotinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: The nitro group in its precursor can be reduced to an amino group.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as ferrous powder or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: this compound itself from its nitro precursor.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
5-Amino-6-methylnicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a biochemical modulator in various biological studies.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-6-methylnicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes involved in NADP+ dependent reactions, such as glucose-6-phosphate dehydrogenase.
Pathways Involved: It interferes with glycolysis, leading to ATP depletion and enhanced sensitivity of cancer cells to DNA-damaging agents.
Comparison with Similar Compounds
6-Aminonicotinamide: A closely related compound with similar biochemical properties.
Nicotinamide: The parent compound from which 5-Amino-6-methylnicotinamide is derived.
Nicotinamide Mononucleotide (NMN): Another derivative of nicotinamide with significant biological activity.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate biochemical pathways and enhance the efficacy of chemotherapeutic agents makes it a valuable compound in medical research .
Properties
Molecular Formula |
C7H9N3O |
---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
5-amino-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C7H9N3O/c1-4-6(8)2-5(3-10-4)7(9)11/h2-3H,8H2,1H3,(H2,9,11) |
InChI Key |
FQVWOSSGZXNVHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)C(=O)N)N |
Origin of Product |
United States |
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